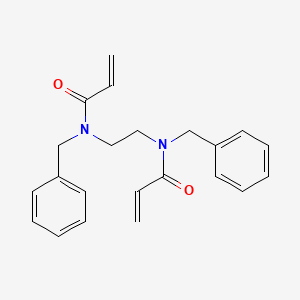
N,N'-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of bis-amides, which are known for their diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) typically involves the reaction of ethane-1,2-diamine with benzylprop-2-enoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired bis-amide product .
Industrial Production Methods
While specific industrial production methods for N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its biocompatibility and potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antileishmanial activity.
Wirkmechanismus
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . Molecular docking studies have shown that the compound can form stable complexes with these enzymes, leading to their inactivation and subsequent death of the parasite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but lacks the benzylprop-2-enamide groups.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Contains methylformamide groups instead of benzylprop-2-enamide.
N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide): Contains chlorobenzenesulfonamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is unique due to its specific benzylprop-2-enamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
139722-99-9 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-benzyl-N-[2-[benzyl(prop-2-enoyl)amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O2/c1-3-21(25)23(17-19-11-7-5-8-12-19)15-16-24(22(26)4-2)18-20-13-9-6-10-14-20/h3-14H,1-2,15-18H2 |
InChI-Schlüssel |
OUDJHGLVUGUXCD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N(CCN(CC1=CC=CC=C1)C(=O)C=C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)


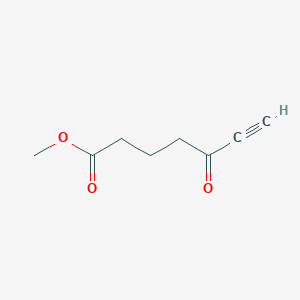


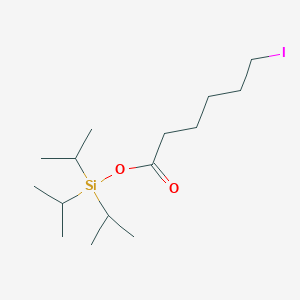
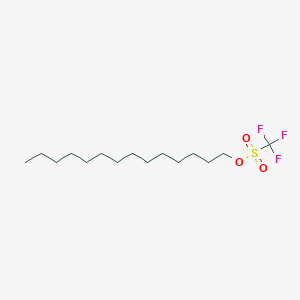
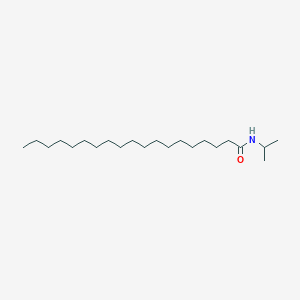

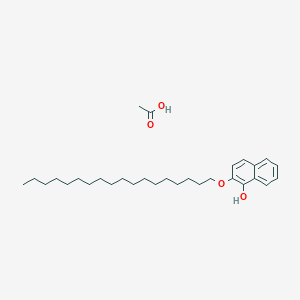
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
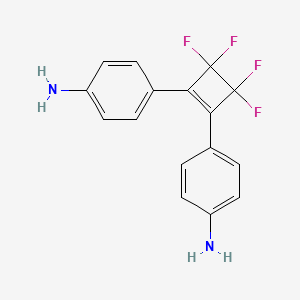
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
